molecular formula C26H20F3N5O2 B12433952 N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide

N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide

Cat. No.: B12433952
M. Wt: 491.5 g/mol
InChI Key: DNDUUAHYXRIMOM-UHFFFAOYSA-N
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Description

N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide is a useful research compound. Its molecular formula is C26H20F3N5O2 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H20F3N5O2

Molecular Weight

491.5 g/mol

IUPAC Name

N-[3-(1,3-oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-8-carboxamide

InChI

InChI=1S/C26H20F3N5O2/c27-26(28,29)18-5-1-3-16(11-18)21-7-8-22-24(32-21)34(20-9-10-33(22)14-20)25(35)31-19-6-2-4-17(12-19)23-13-30-15-36-23/h1-8,11-13,15,20H,9-10,14H2,(H,31,35)

InChI Key

DNDUUAHYXRIMOM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1N(C3=C2C=CC(=N3)C4=CC(=CC=C4)C(F)(F)F)C(=O)NC5=CC=CC(=C5)C6=CN=CO6

Origin of Product

United States

Biological Activity

1. Antimicrobial and Antibiofilm Properties

Studies indicate that compounds with structural features similar to this molecule, particularly those containing the oxazole and trifluoromethyl groups, demonstrate significant antimicrobial activity:

  • Antibacterial Activity : The compound's structural analogs have been tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing promising results. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and bacterial inhibition .
  • Antibiofilm Activity : The oxazole moiety is known to contribute to antibiofilm properties by disrupting bacterial biofilm formation .

The presence of reactive centers such as NH groups and carbonyl functionalities allows the molecule to form hydrogen bonds with bacterial enzymes or DNA, disrupting vital processes like replication and protein synthesis .

2. Anti-inflammatory Potential

The trifluoromethyl group in the compound has been associated with modulating inflammatory pathways:

  • NF-κB Modulation : Analogous compounds have shown the ability to regulate nuclear factor kappa B (NF-κB), a key transcription factor in inflammation. This suggests potential for anti-inflammatory applications .
  • Structure-Activity Relationship (SAR) : Substituents like trifluoromethyl enhance electron-withdrawing effects, which are critical for tuning anti-inflammatory activity .

3. Antitumor Activity

Although specific data for this compound is limited, structurally related molecules with oxazole and triazatricyclic frameworks have been evaluated for antitumor properties:

  • These compounds often inhibit kinases or disrupt DNA interactions in cancer cells.
  • The trifluoromethyl group may enhance cell permeability and target specificity in tumor environments .

4. ADMET Properties

Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for compounds with similar structures:

  • Low Toxicity : Structural analogs exhibit low cytotoxicity toward mammalian cells at therapeutic concentrations .
  • Metabolic Stability : The trifluoromethyl group improves metabolic stability by resisting enzymatic degradation .

Case Study 1: Antimicrobial Testing

A study on oxazole derivatives revealed that compounds with trifluoromethyl substitutions showed Minimum Inhibitory Concentrations (MICs) as low as 1 µM against MRSA strains. This highlights the potential of similar compounds for treating resistant bacterial infections .

Case Study 2: Anti-inflammatory Screening

Compounds containing oxazole rings were tested for NF-κB inhibition. The presence of electron-withdrawing groups like trifluoromethyl resulted in a 10–15% reduction in NF-κB activity at micromolar concentrations, indicating moderate anti-inflammatory potential .

Data Summary

Property Details
Molecular FormulaC26H20F3N5O2
Molecular Weight491.46 g/mol
Key Functional GroupsOxazole ring, Trifluoromethyl group
Biological ActivitiesAntimicrobial, Anti-inflammatory
MechanismsHydrogen bonding, NF-κB modulation
ADMET ProfileFavorable metabolic stability; low cytotoxicity

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